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Compound of Interest

Compound Name: 4'-Chlorobutyrophenone

Cat. No.: B3024919 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4'-Chlorobutyrophenone, a key

chemical intermediate. The document details its physicochemical properties, spectroscopic

data, a representative synthetic protocol, and its significant role in the synthesis of

pharmacologically active compounds.

Physicochemical Properties
4'-Chlorobutyrophenone is a crystalline solid at room temperature.[1] Its core

physicochemical characteristics are summarized in the table below, providing a foundational

dataset for its use in synthetic applications.
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Property Value Reference

CAS Number 4981-63-9 [1]

Molecular Formula C₁₀H₁₁ClO [1]

Molecular Weight 182.65 g/mol [1]

Appearance
White to light beige crystalline

powder or flakes
[1]

Melting Point 36-39 °C [1]

Boiling Point 253-254 °C [1]

Density 1.14 g/cm³ [1]

Flash Point 139.7 °C [2]

Vapor Pressure 0.00272 mmHg at 25°C

Spectroscopic Data
The structural identity of 4'-Chlorobutyrophenone is confirmed through various spectroscopic

techniques. Key spectral data are provided below for reference in analytical characterization.
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Spectroscopy Data Reference

¹H NMR

See detailed peak

assignments in the dedicated

section below.

[2]

¹³C NMR

See detailed peak

assignments in the dedicated

section below.

[3][4]

Mass Spectrometry (MS)

Molecular Ion (M+): m/z 182.

Key fragments: m/z 139 (base

peak), 111, 141.

[5]

Infrared (IR) Spectroscopy

Characteristic absorption

bands for C=O (carbonyl) and

C-Cl (chloro) functional groups

are expected.

[6]

¹H NMR Spectral Data
The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons

in the molecule.

Assignment Chemical Shift (ppm) Multiplicity

Aromatic Protons (ortho to

C=O)
~7.90 d

Aromatic Protons (meta to

C=O)
~7.42 d

-CH₂- (adjacent to C=O) ~2.91 t

-CH₂- (middle of propyl chain) ~1.76 sextet

-CH₃ (terminal) ~1.00 t

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and

spectrometer frequency.
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¹³C NMR Spectral Data
The carbon-13 NMR spectrum confirms the carbon framework of the molecule.

Assignment Chemical Shift (ppm)

C=O (carbonyl) ~198.5

Aromatic C-Cl ~139.0

Aromatic C (ipso, attached to C=O) ~135.5

Aromatic CH (ortho to C=O) ~129.5

Aromatic CH (meta to C=O) ~128.8

-CH₂- (adjacent to C=O) ~38.0

-CH₂- (middle of propyl chain) ~18.0

-CH₃ (terminal) ~13.8

Note: These are approximate chemical shifts. Actual values may vary.

Synthesis of 4'-Chlorobutyrophenone
The primary method for synthesizing 4'-Chlorobutyrophenone is the Friedel-Crafts acylation

of chlorobenzene with butyryl chloride, using a Lewis acid catalyst such as aluminum chloride.

[7]

Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines a general laboratory procedure for the synthesis of 4'-
Chlorobutyrophenone.

Materials and Reagents:

Chlorobenzene

Butyryl chloride
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Anhydrous Aluminum Chloride (AlCl₃)

Dichloromethane (DCM), anhydrous

Hydrochloric Acid (HCl), concentrated

Saturated Sodium Bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a reflux condenser (with a gas outlet connected to a trap) is

set up in a fume hood. The system is kept under an inert atmosphere (e.g., nitrogen or

argon).

Catalyst Suspension: Anhydrous aluminum chloride (1.1 to 1.3 equivalents) is suspended in

anhydrous dichloromethane in the reaction flask. The suspension is cooled to 0-5 °C using

an ice bath.

Addition of Reactants: Chlorobenzene (1.0 equivalent) is added to the stirred suspension.

Butyryl chloride (1.0 equivalent) is then added dropwise from the dropping funnel over a

period of 30-60 minutes, ensuring the temperature is maintained between 0-5 °C.

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room

temperature and stirred for an additional 2-4 hours. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).

Quenching: The reaction mixture is slowly and carefully poured into a beaker containing

crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride

complex.

Workup: The mixture is transferred to a separatory funnel. The organic layer is separated,

and the aqueous layer is extracted with dichloromethane. The combined organic layers are
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washed sequentially with water, saturated sodium bicarbonate solution, and brine.

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary

evaporator to yield the crude product.

Purification: The crude 4'-Chlorobutyrophenone can be purified by recrystallization or

column chromatography.
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Experimental Workflow for the Synthesis of 4'-Chlorobutyrophenone

Setup Reaction Flask
(Inert Atmosphere)

Suspend AlCl3 in DCM
(0-5 °C)

Add Chlorobenzene

Add Butyryl Chloride Dropwise
(0-5 °C)

React at Room Temperature
(2-4 hours)

Quench with Ice/HCl

Separatory Funnel Workup
(Wash with H2O, NaHCO3, Brine)

Dry with MgSO4/Na2SO4

Solvent Removal
(Rotary Evaporation)

Purification
(Recrystallization/Chromatography)

4'-Chlorobutyrophenone
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Synthetic Pathway to Haloperidol

Starting Materials

Reaction Product

4-Chloro-4'-fluorobutyrophenone

Nucleophilic Substitution

4-(4-Chlorophenyl)-4-hydroxypiperidine

Haloperidol

Mechanism of Action of Butyrophenone Antipsychotics

Butyrophenone Antipsychotic
(e.g., Haloperidol)

Blockade of Dopamine Binding

Antagonism

Dopamine D2 Receptor
(in Mesolimbic Pathway)

Target

Reduction of Dopaminergic
Neurotransmission

Alleviation of Positive
Symptoms of Schizophrenia

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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